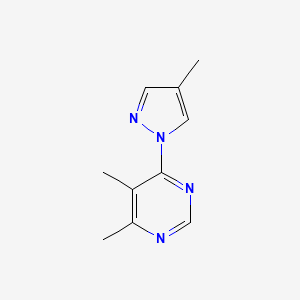

4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4,5-dimethyl-6-(4-methylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-4-13-14(5-7)10-8(2)9(3)11-6-12-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZURHYPNBGSMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylpyrimidine-6-carbaldehyde with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can lead to the formation of various substituted pyrimidine or pyrazole derivatives.

Scientific Research Applications

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of advanced materials with unique properties, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both pyrimidine and pyrazole rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: Methyl Groups (Target Compound): Improve metabolic stability and membrane permeability but reduce aqueous solubility . Coumarin (): Adds fluorescence, enabling tracking in biological systems, but increases molecular weight and steric bulk .

- Fused vs. Non-Fused Systems: Fused pyrazolo[3,4-d]pyrimidines () exhibit rigid planar structures, favoring intercalation with biomolecules like DNA or enzymes. In contrast, the target compound’s non-fused pyrazole substituent allows greater conformational flexibility, which may broaden substrate compatibility .

Critical Analysis of Lumping Strategies

The "lumping" approach (), which groups compounds with similar cores, may overlook critical substituent effects. For example:

- Methyl vs. hydrazinyl groups confer divergent solubility and stability profiles.

- Fluorescent coumarin derivatives () cannot be lumped with non-fluorescent analogues without compromising functional accuracy.

Biological Activity

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can be represented as follows:

This compound features a pyrimidine ring substituted with methyl groups and a pyrazole moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated for its cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines. The results indicated that certain derivatives showed half-maximal cytotoxic concentrations (CC50) ranging from 58.44 µM to 224.32 µM, suggesting a potential for anticancer activity .

Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 3e | HT29 | 129.41 ± 10.04 |

| 3g | HT29 | 58.44 ± 8.75 |

| 3j | HT29 | 99.87 ± 10.90 |

| 5-FU | HT29 | 381.16 ± 25.51 |

| Cisplatin | HT29 | 47.17 ± 7.43 |

These findings indicate that while some compounds exhibit promising activity against cancer cells, they also demonstrate varying levels of toxicity towards normal human dermal fibroblasts (NHDF), highlighting the need for further optimization .

Enzymatic Inhibition

The biological activity of pyrazolo[1,5-a]pyrimidines extends beyond anticancer effects; they have also been identified as inhibitors of key enzymes involved in cancer progression and other diseases. Notably, these compounds have shown inhibitory effects on:

- VEGFR-2 : A receptor tyrosine kinase involved in angiogenesis.

- Adenosine Kinase : Implicated in cellular energy metabolism.

- Janus Kinases (JAK1 and JAK2) : Critical in cytokine signaling pathways.

These inhibitory activities suggest that the compound may play a role in modulating tumor growth and metastasis through multiple mechanisms .

Case Studies

A study focused on the synthesis and evaluation of various oxazolo[5,4-d]pyrimidine derivatives indicated that compounds with similar structural frameworks to 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine exhibited significant anticancer properties and were able to activate apoptotic pathways . The research emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.